![molecular formula C18H12F4N2O2 B3010472 Methyl 8-fluoro-4-[3-(trifluoromethyl)anilino]quinoline-2-carboxylate CAS No. 1207009-81-1](/img/structure/B3010472.png)
Methyl 8-fluoro-4-[3-(trifluoromethyl)anilino]quinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 8-fluoro-4-[3-(trifluoromethyl)anilino]quinoline-2-carboxylate” is a chemical compound. It contains a quinoline structure, which is a type of heterocyclic compound . Quinolines have a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Synthesis Analysis
The synthesis of quinoline derivatives has been a topic of considerable research . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Additionally, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions have also been employed .Scientific Research Applications
Agrochemical Industry
Methyl 8-fluoro-4-[3-(trifluoromethyl)anilino]quinoline-2-carboxylate: and its derivatives are extensively used in the agrochemical industry. They serve as key structural motifs in active ingredients for crop protection. The trifluoromethylpyridine (TFMP) moiety, to which this compound is related, is particularly significant in creating pesticides that protect crops from pests. Over 20 new TFMP-containing agrochemicals have been introduced to the market, highlighting the importance of this group in developing effective pest control solutions .
Pharmaceutical Development
In the pharmaceutical sector, several drugs containing the TFMP moiety have been approved for market use, and many more are undergoing clinical trials. The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the biological activities of these compounds. This suggests that derivatives of the compound could be potential candidates for drug development, especially considering the growing interest in fluorine’s role in medicinal chemistry .
Veterinary Medicine
Similar to its applications in human pharmaceuticals, TFMP derivatives are also utilized in veterinary medicine. Two veterinary products containing the TFMP group have been granted market approval. This indicates a potential for “Methyl 8-fluoro-4-[3-(trifluoromethyl)anilino]quinoline-2-carboxylate” to be used in developing treatments for animals, given its structural similarity to these compounds .
Synthesis of Chemical Intermediates
The compound is used as a chemical intermediate in synthesizing various crop-protection products. For instance, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is structurally related, is in high demand as an intermediate for several agrochemicals. This highlights the compound’s role in the synthesis of intermediates that are crucial for the production of a wide range of agrochemicals .
Fluorinated Organic Chemicals Research
The development of fluorinated organic chemicals is a burgeoning field of research, with more than 50% of pesticides launched in the last two decades being fluorinated. The compound’s trifluoromethyl group makes it an important subgroup of these compounds, suggesting its potential for novel applications in this research area .
Functional Materials Development
Advances in functional materials often rely on the development of organic compounds containing fluorine. Given the compound’s fluorine content and its unique properties, it could play a role in creating new materials with specialized functions, such as enhanced durability or specific chemical reactivity .
Catalysis
Organofluorine chemistry is a distinct branch of organic chemistry, with applications in catalysis. The incorporation of fluorine into organic molecules can lead to unusual behaviors and applications. Therefore, derivatives of “Methyl 8-fluoro-4-[3-(trifluoromethyl)anilino]quinoline-2-carboxylate” could be explored for their catalytic properties in various chemical reactions .
Electronics
Fluorine-containing compounds significantly impact the growth of pharmaceuticals and also find applications in electronics. The electronic properties of these compounds, such as their ability to affect electron distribution and polarity, make them valuable in designing electronic components or systems .
properties
IUPAC Name |
methyl 8-fluoro-4-[3-(trifluoromethyl)anilino]quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F4N2O2/c1-26-17(25)15-9-14(12-6-3-7-13(19)16(12)24-15)23-11-5-2-4-10(8-11)18(20,21)22/h2-9H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBGAOIEVHDHNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=CC=C2F)C(=C1)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 8-fluoro-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

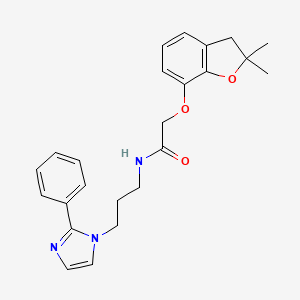
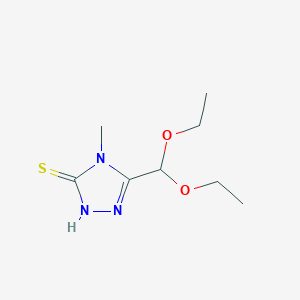

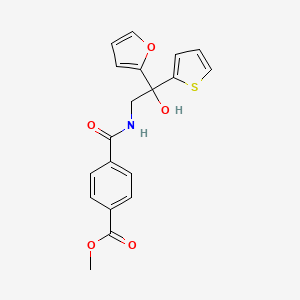
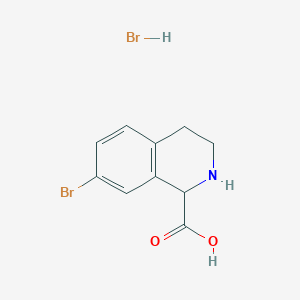
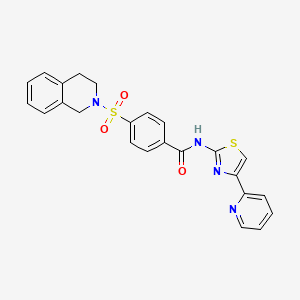

![7-(4-bromophenyl)-3-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3010405.png)
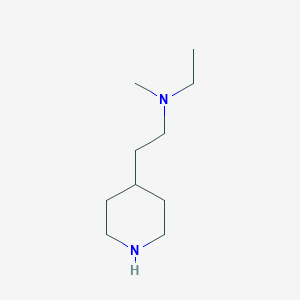
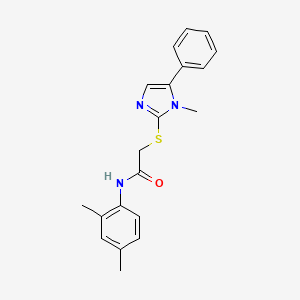
![N-(4-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B3010409.png)
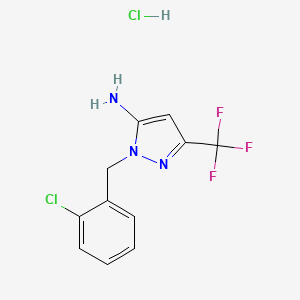

![N,1-di-p-tolyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B3010412.png)